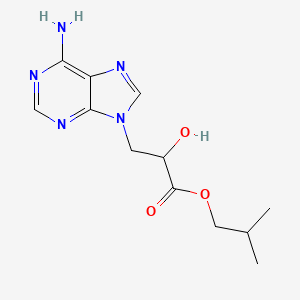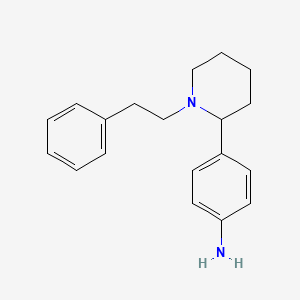
4-(1-Phenethylpiperidin-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Phenethylpiperidin-2-yl)aniline is a synthetic compound that belongs to the class of piperidine derivatives This compound is structurally related to fentanyl analogs, which are known for their potent analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1-Phenethylpiperidin-2-yl)aniline can be synthesized through a multi-step process involving several key reactions:
Michael Addition: The synthesis begins with the Michael addition of phenylethanamine and methyl acrylate.
Dieckmann Condensation: This intermediate undergoes Dieckmann condensation to form N-phenylethyl-4-piperidone.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions.
Reductive Amination: Finally, the compound is subjected to reductive amination with aniline and hydrogen catalyzed by Raney Nickel, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenethylpiperidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(1-Phenethylpiperidin-2-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its analgesic properties and potential use in pain management.
Industry: It serves as a precursor for the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Phenethylpiperidin-2-yl)aniline involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and resulting in analgesic effects. The pathways involved include the inhibition of neurotransmitter release and the activation of downstream signaling cascades .
Comparison with Similar Compounds
4-(1-Phenethylpiperidin-2-yl)aniline can be compared with other similar compounds, such as:
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Acryloylfentanyl: A close structural analog of fentanyl with additional functional groups.
Carfentanil: Another fentanyl analog with a higher potency.
Properties
Molecular Formula |
C19H24N2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-[1-(2-phenylethyl)piperidin-2-yl]aniline |
InChI |
InChI=1S/C19H24N2/c20-18-11-9-17(10-12-18)19-8-4-5-14-21(19)15-13-16-6-2-1-3-7-16/h1-3,6-7,9-12,19H,4-5,8,13-15,20H2 |
InChI Key |
SJVFAJXDHFCTHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC=C(C=C2)N)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


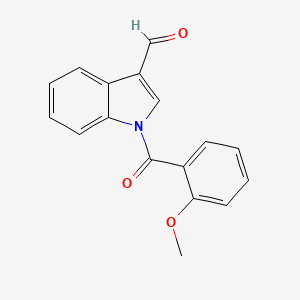
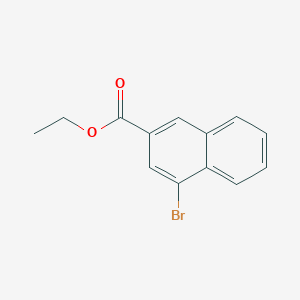

![3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11843846.png)
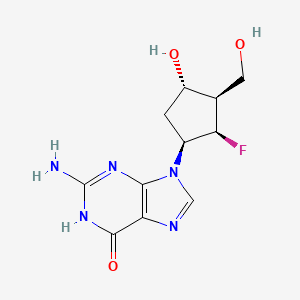

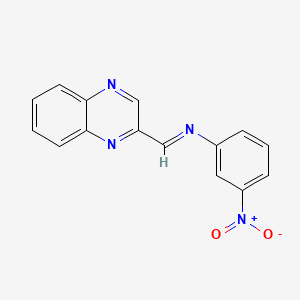
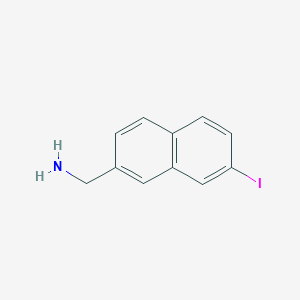
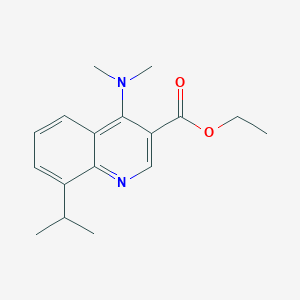

![5-[(2-Bromoethoxy)methyl]quinolin-8-ol](/img/structure/B11843867.png)
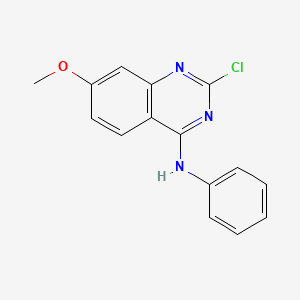
![Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate](/img/structure/B11843873.png)
